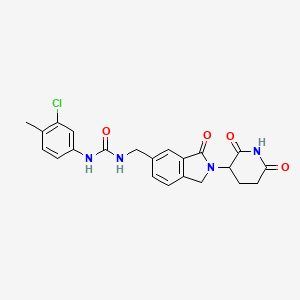
Cereblon inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cereblon inhibitor 2 is a compound that targets cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. Cereblon is a substrate receptor of the E3 ubiquitin ligase complex, which is involved in the degradation of various proteins within the cell. By inhibiting cereblon, this compound can modulate the degradation of specific proteins, making it a valuable tool in scientific research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cereblon inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route can vary, but it generally includes the following steps:
Formation of Intermediates: The synthesis begins with the preparation of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates to form the desired this compound. This step often requires specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control.
Análisis De Reacciones Químicas
Types of Reactions: Cereblon inhibitor 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its activity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Cereblon inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: It is used to study the ubiquitin-proteasome system and the role of cereblon in protein degradation.
Biology: Researchers use this compound to investigate the biological functions of cereblon and its interactions with other proteins.
Medicine: The compound has potential therapeutic applications in treating diseases such as multiple myeloma and other cancers by modulating protein degradation pathways.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting the ubiquitin-proteasome system.
Mecanismo De Acción
Cereblon inhibitor 2 exerts its effects by binding to cereblon, a substrate receptor of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the degradation of specific proteins. The molecular targets of this compound include transcription factors such as Ikaros and Aiolos, which are involved in the regulation of gene expression and cell proliferation. By promoting the degradation of these proteins, this compound can inhibit the growth of cancer cells and induce apoptosis.
Comparación Con Compuestos Similares
Cereblon inhibitor 2 is part of a class of compounds known as cereblon modulators. Similar compounds include:
Thalidomide: An early cereblon modulator with immunomodulatory and anti-inflammatory properties.
Lenalidomide: A more potent derivative of thalidomide with enhanced anti-cancer activity.
Pomalidomide: Another derivative with improved efficacy and reduced side effects compared to thalidomide.
Uniqueness: this compound is unique in its specific binding affinity and selectivity for cereblon. Compared to other cereblon modulators, it may offer distinct advantages in terms of potency, selectivity, and therapeutic potential.
Propiedades
Fórmula molecular |
C22H21ClN4O4 |
|---|---|
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methylphenyl)-3-[[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl]urea |
InChI |
InChI=1S/C22H21ClN4O4/c1-12-2-5-15(9-17(12)23)25-22(31)24-10-13-3-4-14-11-27(21(30)16(14)8-13)18-6-7-19(28)26-20(18)29/h2-5,8-9,18H,6-7,10-11H2,1H3,(H2,24,25,31)(H,26,28,29) |
Clave InChI |
JZFGEKDBVDHOTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


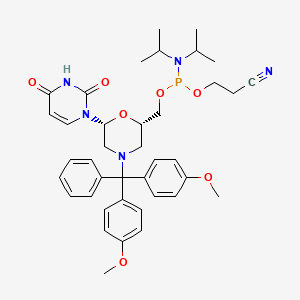
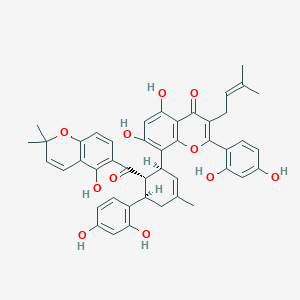

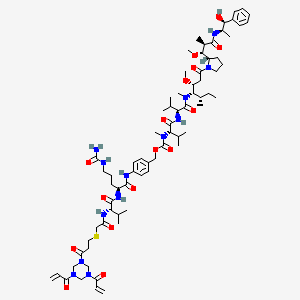
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
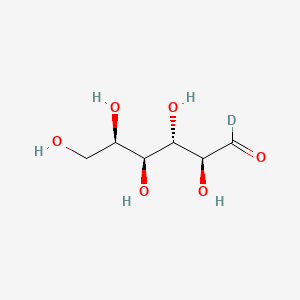
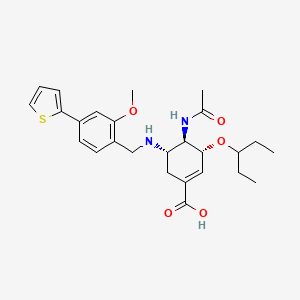

![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)
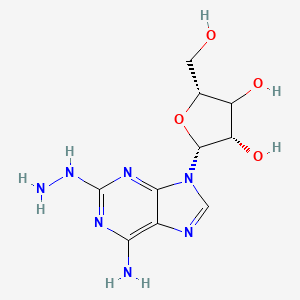
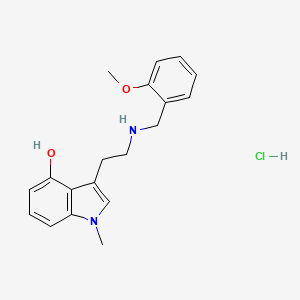
![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)
![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
